molecular formula C16H19N5O B5653824 2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole

2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole

Cat. No. B5653824
M. Wt: 297.35 g/mol
InChI Key: YNWCDAUSCPTHRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds with structures similar to "2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole," involves multi-step chemical reactions that aim to introduce specific functional groups to achieve the desired compound. These processes often explore the reactivity of benzimidazole cores with various substituents to achieve selectivity and potency in biological applications, such as neuropeptide Y Y1 receptor antagonism for anti-obesity drugs (Zarrinmayeh et al., 1998).

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives, including X-ray crystallography and spectroscopic methods (NMR, IR, mass spectrometry), provides detailed insights into their molecular conformations, which are crucial for understanding their biological activities. For instance, the molecular and crystal structures of certain antimicrobial and antiviral benzimidazole-related compounds have been described, highlighting the importance of specific structural features for their activity (Vaksler et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that enable the modulation of their biological activities. These reactions include substitutions and modifications at specific positions on the benzimidazole ring, which significantly influence their interaction with biological targets. For example, the synthesis and evaluation of dibasic benzimidazoles for antagonist activity demonstrate the chemical versatility and potential for targeted biological activity modulation (Zarrinmayeh et al., 1998).

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-19-20-16(22-11)21-8-4-5-12(10-21)9-15-17-13-6-2-3-7-14(13)18-15/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCDAUSCPTHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCCC(C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole

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